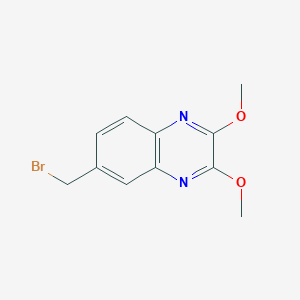

6-Bromomethyl-2,3-dimethoxy-quinoxaline

CAS No.: 69722-51-6

Cat. No.: VC14247139

Molecular Formula: C11H11BrN2O2

Molecular Weight: 283.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69722-51-6 |

|---|---|

| Molecular Formula | C11H11BrN2O2 |

| Molecular Weight | 283.12 g/mol |

| IUPAC Name | 6-(bromomethyl)-2,3-dimethoxyquinoxaline |

| Standard InChI | InChI=1S/C11H11BrN2O2/c1-15-10-11(16-2)14-9-5-7(6-12)3-4-8(9)13-10/h3-5H,6H2,1-2H3 |

| Standard InChI Key | LWUBGAGJHJXVDJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC2=C(C=C(C=C2)CBr)N=C1OC |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

6-Bromomethyl-2,3-dimethoxy-quinoxaline consists of a bicyclic quinoxaline backbone—a fusion of a benzene ring and a pyrazine ring. The methoxy (-OCH) groups at positions 2 and 3 enhance electron density, while the bromomethyl (-CHBr) group at position 6 introduces a reactive site for nucleophilic substitutions . The molecular formula is inferred as , with a molecular weight of approximately 283.12 g/mol.

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

-

Aromatic protons: Resonances between 7.2–7.8 ppm for H-5, H-7, and H-8 .

-

Bromomethyl group: A singlet for the methylene (-CHBr) protons at 4.5 ppm .

Infrared (IR) spectroscopy shows absorption bands for C-Br (600–700 cm) and C-O (1220 cm) stretches .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 6-bromomethyl-2,3-dimethoxy-quinoxaline follows a two-step protocol :

-

Quinoxaline core formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions.

-

Functionalization:

-

Methoxylation at positions 2 and 3 using methylating agents.

-

Bromination at position 6 via radical or electrophilic substitution.

-

Optimization Strategies

-

Solvent: Dimethylformamide (DMF) facilitates solubility and reactivity .

-

Catalyst: Cesium carbonate (CsCO) enhances nucleophilic substitution with thiols .

Table 1: Reaction Conditions for Derivatives Synthesis

| Derivative | Thiol Reagent | Yield (%) | Purification Method |

|---|---|---|---|

| 2a | 4-Methoxythiophenol | 83 | Recrystallization |

| 2b | 3,4-Dichlorothiophenol | 89 | Filtration |

| 2e | Pyridine-2-thiol | 75 | Column Chromatography |

Applications in Medicinal Chemistry

Lead Compound Development

The bromomethyl group enables facile derivatization:

-

Thioether formation: Reaction with arylthiols yields analogs with enhanced antiviral potency .

-

Cross-coupling reactions: Suzuki-Miyaura couplings introduce aromatic moieties for tuning pharmacokinetic properties.

Structure-Activity Relationships (SAR)

-

Methoxy groups: Critical for maintaining planar geometry and binding affinity .

-

Bromomethyl position: Position 6 optimizes steric compatibility with viral capsid pockets .

Comparative Analysis with Related Quinoxaline Derivatives

Table 2: Structural and Functional Comparisons

Future Research Directions

-

Mechanistic studies: Elucidate precise viral inhibition pathways via cryo-EM or X-ray crystallography.

-

Derivative libraries: Synthesize analogs with fluorinated or chiral substituents to enhance selectivity.

-

In vivo models: Evaluate pharmacokinetics and efficacy in murine CVB5 infection models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume